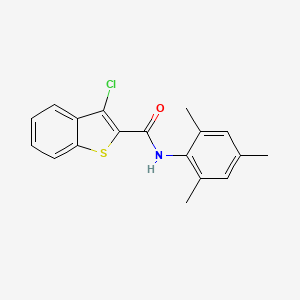
4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides and hydrazones. These compounds are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The compound is characterized by the presence of a chloro-substituted benzene ring and a pyridine ring, which are connected through a hydrazide linkage.
准备方法
The synthesis of 4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction mixture is then heated under reflux conditions to obtain the desired product. The compound can be purified by recrystallization from an appropriate solvent such as ethanol or methanol .
化学反应分析
4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
科学研究应用
4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity and magnetism.
作用机制
The mechanism of action of 4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
相似化合物的比较
4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide: This compound has a similar structure but contains a hydroxy and nitro group on the benzene ring, which can influence its reactivity and applications.
4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide:
These comparisons highlight the unique features of 4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide, such as its specific substitution pattern and the presence of a pyridine ring, which contribute to its distinct reactivity and applications.
属性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC 名称 |
N'-(4-chlorobenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-5-3-9(4-6-11)12(18)16-17-13(19)10-2-1-7-15-8-10/h1-8H,(H,16,18)(H,17,19) |
InChI 键 |
KORPVIOLXRTAED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11700249.png)
![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700262.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11700266.png)

![2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B11700293.png)
![2-Oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B11700297.png)


![N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700304.png)
![Pentyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B11700307.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-4-nitrobenzohydrazide](/img/structure/B11700312.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B11700317.png)
